molecular formula C6H9ClO3 B6229950 2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one CAS No. 1536142-58-1

2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one

Cat. No.: B6229950
CAS No.: 1536142-58-1
M. Wt: 164.6
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Description

2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one is a chemical compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol . It is characterized by the presence of a chloro group and a dioxane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one typically involves the reaction of 1,4-dioxane with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted dioxane derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one involves its interaction with nucleophilic sites in biological molecules. The chloro group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-(1,4-dioxan-2-yl)ethan-1-one is unique due to its dioxane ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

CAS No.

1536142-58-1

Molecular Formula

C6H9ClO3

Molecular Weight

164.6

Purity

95

Origin of Product

United States

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